![molecular formula C16H12ClNO2 B2446245 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile CAS No. 866153-32-4](/img/structure/B2446245.png)
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile” is a chemical compound with the CAS Number: 866153-32-4 . It has a molecular weight of 285.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12ClNO2/c1-11-10-12(17)6-7-15(11)20-16-5-3-2-4-13(16)14(19)8-9-18/h2-7,10H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.
科学的研究の応用
Phenolic Compounds and Environmental Research
Phenolic compounds, such as Chlorogenic Acid (CGA), have gained attention for their wide range of biological and pharmacological effects. CGA, a dietary polyphenol, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It has also been studied for its role in modulating lipid metabolism and glucose in metabolic disorders. Such properties suggest phenolic compounds could be beneficial in treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA specifically has been highlighted for its potential use as a natural food additive to replace synthetic antibiotics, indicating its significance in scientific research and application beyond medicinal purposes (Naveed et al., 2018).
Environmental Pollutants and Toxicity Studies
The review and studies on environmental pollutants such as Bisphenol A (BPA), phenoxy herbicides, and triclosan underline the growing concern about the environmental and health impacts of chemical contaminants. BPA, for example, is known for its endocrine-disrupting effects and has been found in various environmental matrices and human samples. Triclosan, an antibacterial agent, has been detected in water environments and is of concern due to its potential toxicity and contribution to antibiotic resistance. The sorption behavior of phenoxy herbicides, like 2,4-D, to soil and organic matter, and their environmental fate, have been extensively reviewed, highlighting the complexity of their environmental interactions and potential risks (Werner et al., 2012).
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) have been researched for the treatment of wastewater containing recalcitrant compounds like acetaminophen, illustrating the potential for these methods in addressing pollution from pharmaceuticals and pesticides. AOPs lead to the formation of various by-products, and the efficiency and biotoxicity of these methods have been critically reviewed. Such studies contribute to understanding the effectiveness of AOPs in degrading complex organic pollutants and their implications for water treatment and environmental safety (Qutob et al., 2022).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
3-[2-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-11-10-12(17)6-7-15(11)20-16-5-3-2-4-13(16)14(19)8-9-18/h2-7,10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOYOCBGWVTVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)
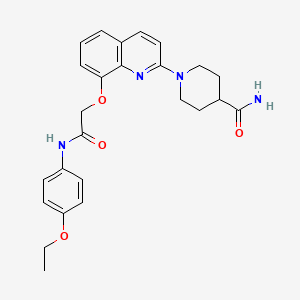
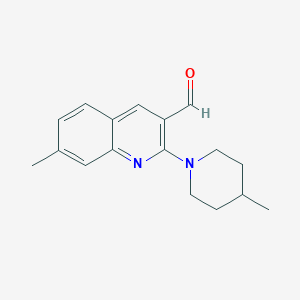
![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)
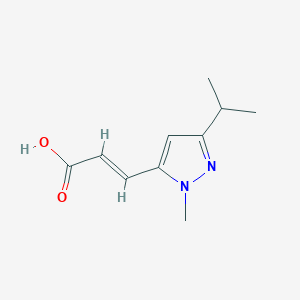
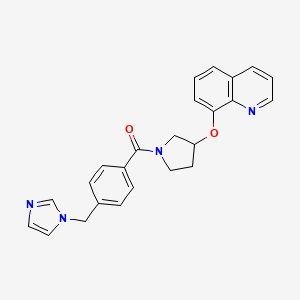

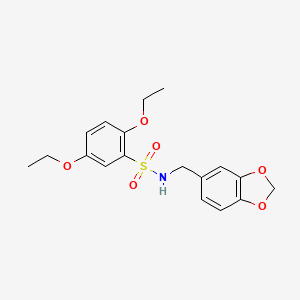
![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)
![benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate](/img/structure/B2446174.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446175.png)

![6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2446182.png)
